trans-Sobrerol
Overview
Description
Synthesis Analysis
The synthesis of trans-Sobrerol has been reported through various methods, demonstrating the compound's accessibility for research and application purposes. A notable approach involves a large-scale, highly efficient synthesis from methyl 3,5-dihydroxy-4-methyl benzoate, achieving an overall yield of 26%. This method utilizes lipase as a catalyst for selective esterification and employs the Mitsunobu reaction for stereoselective configuration inversion (Qiu-an Wang, Yanlin Li, & Qingqi Chen, 2003). Another efficient synthesis route starts from the same precursor and reaches a slightly higher overall yield of 27%, showcasing the versatility of methods available for obtaining optically pure trans-Sobrerol (W. Qiu, 2004).
Molecular Structure Analysis
trans-Sobrerol 's molecular structure has been elucidated through various spectroscopic techniques, confirming its unique configuration and functional groups. Studies have not only focused on its synthesis but also on understanding its stereochemistry and the effects of different catalysts and solvents on its enantiomeric purity. Resolution of trans-Sobrerol via lipase-catalyzed transesterification highlights the impact of organic solvents on enantioselectivity, providing insights into the molecular structure's influence on its chemical behavior (R. Bovara, G. Carrea, L. Ferrara, & S. Riva, 1991).
Chemical Reactions and Properties
The chemical reactivity of trans-Sobrerol has been explored in various contexts, including its metabolism in biological systems and its interaction with other chemical compounds. Studies have shown that trans-Sobrerol undergoes oxidation of allylic C atoms and glucuronylation of its alcoholic groups, highlighting its reactive nature and potential for further chemical modification (P. Ventura, M. Schiavi, & S. Serafini, 1983).
Physical Properties Analysis
The physical properties of trans-Sobrerol , including its thermal behavior and phase diagrams, have been thoroughly investigated. Solid-state spectroscopy and thermal analysis techniques have been utilized to characterize trans-Sobrerol enantiomers and racemates, providing valuable information on its solid-state behavior and potential applications based on its physical characteristics (G. Bettinetti, F. Giordano, G. Fronza, A. Italia, R. Pellegata, M. Villa, & P. Ventura, 1990).
Scientific Research Applications
Application Summary
Trans-Sobrerol is used in the synthesis of pinene-based renewable materials . It is enzymatically converted from α-pinene and then transformed into Sobrerol methacrylate (SobMA), which is subsequently polymerized into PSobMA .
Methods of Application
The conversion of sobrerol into SobMA is performed using both classical ester synthesis, i.e., acid chloride-reactions in organic solvents, and a more green approach, the benign lipase catalysis . SobMA is then polymerized into PSobMA using different radical polymerization techniques, including free radical (FR), controlled procedures (Reversible Addition Fragmentation chain-Transfer polymerization, (RAFT) and Atom Transfer Radical Polymerization (ATRP)) as well as by enzyme catalysis (horseradish peroxidase-mediated free radical polymerization) .
Results or Outcomes
The resulting polymers showed high glass-transition temperatures (Tg) around 150 °C, and a thermal degradation onset above 200 °C . It was demonstrated that the Tg could be tailored by copolymerizing SobMa with appropriate methacrylate monomers .
Atmospheric Chemistry
Application Summary
Trans-Sobrerol is one of the primary products in the atmospheric oxidation of β-pinene . Due to its low volatility, it is more likely to associate with liquid particles in the atmosphere, where it is subject to aqueous phase oxidation by atmospheric oxidants .
Methods of Application
In this study, the rate constants of Sobrerol reacting with hydroxyl radical (·OH) in aqueous solution at room temperature of 304±3 K and 1 atm pressure were provided .
Results or Outcomes
The rate constant of Sobrerol reacting with hydroxyl radical (·OH) in aqueous solution at room temperature of 304±3 K and 1 atm pressure is (3.05±0.5)×10 9 L/(mol·s) .
Ester Coupling in Organic Synthesis
Application Summary
Trans-Sobrerol is used in the acrylation process in organic synthesis . The acrylation of trans-Sobrerol is carried out with the use of acrylic acid and propanephosphonic acid anhydride (T3P®) as a promoter of the ester coupling .
Methods of Application
The acrylation of trans-Sobrerol is performed based on similar reactions previously described, with the use of acrylic acid and propanephosphonic acid anhydride (T3P®) as a promoter of the ester coupling . This method is deemed preferable to the alternative method which makes use of acryloyl chloride .
Results or Outcomes
The successful acrylation of trans-Sobrerol provides a basis for further chemical reactions in organic synthesis .
Archaeological Wood Conservation
Application Summary
Trans-Sobrerol is used in the development of new bioinspired polymers for the conservation of archaeological wood . These polymers could be used to conserve artefacts and prevent further disintegration .
Methods of Application
Two hydroxylated polymers were synthesized using α-pinene- and oleic acid-derived monomers functionalized with an acrylate moiety . The polymers were characterized using biomolecular hydrodynamics (analytical ultracentrifugation and high precision viscometry) .
Results or Outcomes
The studies suggest that both these polymers – particularly TPA7 - have characteristics suitable for wood consolidation, such as an optimal molar mass, conformation and a hydroxylated nature, making them interesting leads for further research .
Solid-State Spectroscopy
Application Summary
Trans-Sobrerol is used in solid-state spectroscopy . The characterization of the solid state of sobrerol enantiomers and racemates has been accomplished by a number of techniques on solid phase such as thermal analysis (DSC) and spectroscopy (IR, 13C NMR, and X-ray diffraction both on powders and on single crystal) .
Methods of Application
The characterization of the solid state of sobrerol enantiomers and racemates has been accomplished by a number of techniques on solid phase .
Results or Outcomes
The results of the characterization provide valuable information about the solid state of sobrerol enantiomers and racemates .
Safety And Hazards
Future Directions
Trans-Sobrerol has potential applications in the synthesis of renewable materials. For instance, Sobrerol methacrylate (SobMA) synthesized from trans-Sobrerol can be polymerized into PSobMA using different radical polymerization techniques . This opens up new possibilities for the development of sustainable materials.
properties
IUPAC Name |
(1S,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDMTHRBGUBUCO-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](C[C@@H]1O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317156 | |
Record name | trans-Sobrerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Sobrerol | |
CAS RN |
42370-41-2, 71697-84-2 | |
Record name | trans-Sobrerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42370-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sobrerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042370412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sobrerol, (-)-trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sobrerol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trans-Sobrerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOBREROL, TRANS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WJQ6A6U4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SOBREROL, TRANS-, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI0NX02O35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.